4-(4-Benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-(4-Benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine, also known as BPTP, is a chemical compound that has attracted a lot of attention in scientific research due to its potential therapeutic applications. BPTP is a type of thienopyrimidine derivative that has been shown to have promising properties in the treatment of various diseases.
Scientific Research Applications
- Application : 4-(4-Benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine has been investigated as a CA inhibitor. Crystal structures reveal its binding interactions with both hCA II (ubiquitous) and hCA VII (brain-associated). Notably, it exhibits higher selectivity for hCA VII due to specific polar and hydrophobic interactions in its active site .
Carbonic Anhydrase Inhibition
Mechanism of Action
Target of Action
The primary target of 4-(4-Benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine is human carbonic anhydrase (hCA), specifically the isoforms hCA II and hCA VII . These enzymes play a crucial role in catalyzing the reversible hydration of carbon dioxide to bicarbonate and proton ions .
Mode of Action
4-(4-Benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine interacts with its targets by forming polar and hydrophobic interactions in the active site of hCA VII and hCA II . The compound is designed with an acetamide moiety as a linker and the benzhydrylpiperazine group as a tail, which contributes to its inhibitory effect .
Biochemical Pathways
The action of 4-(4-Benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine affects the carbon dioxide hydration pathway, which is crucial for various physiological processes . By inhibiting hCA, the compound disrupts this pathway, leading to downstream effects such as altered pH regulation and ion transport .
Pharmacokinetics
The compound’s design, including the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail, suggests it may have favorable pharmacokinetic properties .
Result of Action
The molecular effect of 4-(4-Benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine’s action is the inhibition of hCA, particularly hCA II and hCA VII . This inhibition disrupts the hydration of carbon dioxide, leading to cellular effects such as altered pH regulation and ion transport .
Action Environment
Factors such as ph and the presence of other molecules could potentially affect its interaction with hca .
properties
IUPAC Name |
4-(4-benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4OS/c1-35-25-14-12-22(13-15-25)26-20-36-30-27(26)29(31-21-32-30)34-18-16-33(17-19-34)28(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-15,20-21,28H,16-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGNEJWUGHBCDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzhydrylpiperazin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine |
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